molecular formula C13H12FN3 B13093616 2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B13093616
M. Wt: 229.25 g/mol
InChI Key: YZWZFJLWLQNFPB-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring fused with a cyclopentane ring The presence of a fluorophenyl group at the 2-position adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-fluoroaniline with cyclopentanone in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrrolo[2,3-d]pyrimidine: Studied for its antitubercular properties.

    4-aminopyrrolo[2,3-d]pyrimidine: Explored for its antiviral activity.

Uniqueness

2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for drug development and other applications .

Properties

Molecular Formula

C13H12FN3

Molecular Weight

229.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C13H12FN3/c14-9-4-1-3-8(7-9)13-16-11-6-2-5-10(11)12(15)17-13/h1,3-4,7H,2,5-6H2,(H2,15,16,17)

InChI Key

YZWZFJLWLQNFPB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N)C3=CC(=CC=C3)F

Origin of Product

United States

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